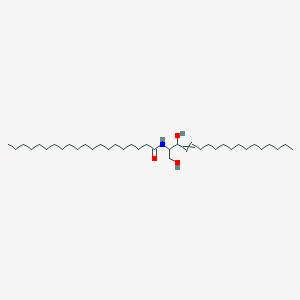![molecular formula C22H14O4 B3092790 [1,1'-Binaphthalene]-4,4'-dicarboxylic acid CAS No. 123524-53-8](/img/structure/B3092790.png)
[1,1'-Binaphthalene]-4,4'-dicarboxylic acid
Vue d'ensemble
Description
[1,1’-Binaphthalene]-4,4’-dicarboxylic acid: is an organic compound that belongs to the class of binaphthyl derivatives This compound is characterized by the presence of two naphthalene units connected at the 1 and 1’ positions, with carboxylic acid groups attached at the 4 and 4’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalene]-4,4’-dicarboxylic acid typically involves the oxidative coupling of 2-naphthol derivatives. One common method is the use of ferric chloride (FeCl3) as an oxidizing agent to facilitate the coupling reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions .
Industrial Production Methods: In industrial settings, the production of [1,1’-Binaphthalene]-4,4’-dicarboxylic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry approaches, such as employing environmentally benign solvents and catalysts, is also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1,1’-Binaphthalene]-4,4’-dicarboxylic acid can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted binaphthalene derivatives.
Applications De Recherche Scientifique
Chemistry: [1,1’-Binaphthalene]-4,4’-dicarboxylic acid is used as a building block in the synthesis of complex organic molecules. It is also employed in the development of chiral ligands for asymmetric catalysis .
Biology: In biological research, this compound is used to study the interactions between aromatic compounds and biological macromolecules. It serves as a model compound for understanding the behavior of polycyclic aromatic hydrocarbons in biological systems .
Medicine: Its unique structure allows for the exploration of new therapeutic agents .
Industry: In the industrial sector, [1,1’-Binaphthalene]-4,4’-dicarboxylic acid is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). It is also employed in the synthesis of dyes and pigments .
Mécanisme D'action
The mechanism of action of [1,1’-Binaphthalene]-4,4’-dicarboxylic acid involves its ability to interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the behavior of biological macromolecules and alter their function. The compound’s carboxylic acid groups play a crucial role in forming hydrogen bonds with target molecules, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
- 1,1’-Binaphthalene-2,2’-dicarboxylic acid
- 2,2’-Binaphthalene-4,4’-dicarboxylic acid
- 1,1’-Binaphthalene-3,3’-dicarboxylic acid
Uniqueness: [1,1’-Binaphthalene]-4,4’-dicarboxylic acid is unique due to the specific positioning of the carboxylic acid groups at the 4 and 4’ positions. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in catalysis, material science, and biological research .
Propriétés
IUPAC Name |
4-(4-carboxynaphthalen-1-yl)naphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-21(24)19-11-9-17(13-5-1-3-7-15(13)19)18-10-12-20(22(25)26)16-8-4-2-6-14(16)18/h1-12H,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJFECYYLUQKSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(=O)O)C3=CC=C(C4=CC=CC=C43)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101263422 | |
| Record name | [1,1′-Binaphthalene]-4,4′-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101263422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123524-53-8 | |
| Record name | [1,1′-Binaphthalene]-4,4′-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123524-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Binaphthalene]-4,4′-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101263422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 6-chloropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B3092728.png)

![2-[(3-Bromopyridin-2-yl)amino]ethanol](/img/structure/B3092745.png)



![(4S,5R)-4-acetyl-4,5-dihydroxy-5-[(1R)-1-hydroxyethyl]heptane-2,3,6-trione](/img/structure/B3092774.png)

![3-[(4-carbamoylphenyl)carbamoyl]prop-2-enoic Acid](/img/structure/B3092798.png)


